molecular formula C13H15NO B2773509 4-(Cyclohexyloxy)benzonitrile CAS No. 270260-65-6

4-(Cyclohexyloxy)benzonitrile

Cat. No.: B2773509
CAS No.: 270260-65-6
M. Wt: 201.269
InChI Key: XTMHFCUGHJGBMY-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)benzonitrile is an organic compound with the molecular formula C13H15NO. It is a derivative of benzonitrile, where a cyclohexyloxy group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

4-(Cyclohexyloxy)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzonitrile with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of ionic liquids as catalysts and solvents, which can enhance the reaction efficiency and reduce the environmental impact. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been reported to achieve high yields of benzonitrile derivatives .

Chemical Reactions Analysis

4-(Cyclohexyloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding amine. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions.

Scientific Research Applications

4-(Cyclohexyloxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the cyclohexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

4-(Cyclohexyloxy)benzonitrile can be compared with other benzonitrile derivatives, such as:

    Benzonitrile: The parent compound, which lacks the cyclohexyloxy group. Benzonitrile is less lipophilic and has different reactivity.

    4-Methoxybenzonitrile: This compound has a methoxy group instead of a cyclohexyloxy group. It is more polar and has different solubility properties.

    4-Ethoxybenzonitrile: Similar to this compound but with an ethoxy group.

These comparisons highlight the unique properties of this compound, such as its increased lipophilicity and specific reactivity due to the cyclohexyloxy group.

Properties

IUPAC Name

4-cyclohexyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMHFCUGHJGBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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